molecular formula C19H18F2N2O2 B5978777 1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide

1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide

Cat. No. B5978777
M. Wt: 344.4 g/mol
InChI Key: QEBVSCVRJBJZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. FPPP is a prodrug, which means that it is inactive until it is metabolized in the body. It has been shown to have potential as an inhibitor of certain enzymes, which could be useful in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which could lead to increased levels of acetylcholine in the brain. This could improve cognitive function and may have potential applications in the treatment of Alzheimer's disease and other cognitive disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide in lab experiments is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This could be useful in the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the effects of this compound on the body are still being studied, and more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide. One area of research could be the development of new drugs for the treatment of Alzheimer's disease and other cognitive disorders based on the potential inhibition of acetylcholinesterase and butyrylcholinesterase. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in other areas of medicine. Finally, further studies could be conducted to optimize the synthesis method of this compound to make it more accessible for research purposes.

Synthesis Methods

The synthesis of 1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-fluoro-4-methylphenylalanine to form an intermediate product. This intermediate is then reacted with proline to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been used in scientific research as a potential inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of these enzymes could lead to increased levels of acetylcholine in the brain, which could be useful in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12-8-9-16(15(21)11-12)22-18(24)17-7-4-10-23(17)19(25)13-5-2-3-6-14(13)20/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVSCVRJBJZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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